molecular formula C4H5BrO3 B12082834 4-(Bromomethyl)-1,3-dioxolan-2-one CAS No. 52912-62-6

4-(Bromomethyl)-1,3-dioxolan-2-one

Cat. No.: B12082834
CAS No.: 52912-62-6
M. Wt: 180.98 g/mol
InChI Key: REVYVQPGZUCIOE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1,3-dioxolan-2-one is an organic compound that features a bromomethyl group attached to a 1,3-dioxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1,3-dioxolan-2-one typically involves the bromination of 1,3-dioxolan-2-one derivatives. One common method includes the reaction of 1,3-dioxolan-2-one with bromine in the presence of a catalyst such as iron(III) bromide or aluminum tribromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1,3-dioxolan-2-one involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction can lead to the formation of new bonds and the modification of molecular structures . The compound’s reactivity is influenced by the electronic and steric properties of the 1,3-dioxolan-2-one ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1,3-dioxolan-2-one is unique due to its 1,3-dioxolan-2-one ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-(bromomethyl)-1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO3/c5-1-3-2-7-4(6)8-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYVQPGZUCIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90530104
Record name 4-(Bromomethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52912-62-6
Record name 4-(Bromomethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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